Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide
Description
Key Functional Groups:
- Quaternary ammonium cation : A positively charged nitrogen atom bonded to three alkyl groups (diethyl, methyl, and propyl).
- Sulphonamide bridge : Connects the propyl chain to the perfluorinated segment via a sulfonyl group (-SO₂-).
- Heptadecafluorooctyl chain : A fully fluorinated eight-carbon tail (C₈F₁₇) with high electronegativity and chemical stability.
The SMILES representation (CCN+(CC)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] ) highlights the connectivity of these groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀F₁₇IN₂O₂S |
| Molecular Weight | 754.3 g/mol |
| InChIKey | ZIZNQVVBCZRJKW-UHFFFAOYSA-M |
| SMILES | CCN+(CC)CCCNS(=O)(=O)C...F.[I-] |
Properties
CAS No. |
93803-06-6 |
|---|---|
Molecular Formula |
C16H20F17IN2O2S |
Molecular Weight |
754.3 g/mol |
IUPAC Name |
diethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl]-methylazanium;iodide |
InChI |
InChI=1S/C16H20F17N2O2S.HI/c1-4-35(3,5-2)8-6-7-34-38(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31;/h34H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZIZNQVVBCZRJKW-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis typically involves the following steps:
- Formation of the Sulfonamide Intermediate :
- React heptadecafluorooctyl sulfonyl chloride with an appropriate amine (e.g., propylamine) under controlled conditions to form the sulfonamide intermediate.
- Reaction medium: Organic solvents like dichloromethane or acetonitrile.
- Temperature: Ambient or slightly elevated (25–50°C).
- Catalyst: Tertiary amines or pyridine may be used to neutralize HCl formed during the reaction.
- Quaternization Reaction :
- The sulfonamide intermediate is reacted with diethylmethylamine in the presence of methyl iodide to form the quaternary ammonium iodide.
- Reaction medium: Polar solvents such as ethanol or water.
- Temperature: Elevated temperatures (~60–80°C) to enhance reaction kinetics.
- Reaction time: Typically ranges from 12–24 hours depending on concentration and temperature.
Detailed Reaction Scheme
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Heptadecafluorooctyl sulfonyl chloride + Propylamine | Solvent: Dichloromethane; Temp: 25–50°C | Sulfonamide intermediate |
| 2 | Sulfonamide intermediate + Diethylmethylamine + Methyl iodide | Solvent: Ethanol; Temp: 60–80°C | Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide |
Optimized Conditions
To achieve high yields and purity, researchers recommend:
- Using an excess of methyl iodide during quaternization to ensure complete conversion.
- Employing an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or degradation of intermediates.
- Purification via recrystallization in ethanol or acetone to remove impurities.
Analysis of Reaction Parameters
Temperature Effects
Elevated temperatures during quaternization accelerate reaction rates but may lead to side reactions if uncontrolled. Optimal temperature range is 60–80°C.
Solvent Selection
Polar solvents like ethanol are preferred for quaternization due to their ability to stabilize ionic intermediates.
Yield Optimization
The use of stoichiometric amounts of reactants and careful monitoring of reaction progress via techniques such as thin-layer chromatography (TLC) ensures high yields.
Data Table
Chemical Reactions Analysis
Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: The fluorinated sulphonyl group can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Material Science Applications
Surface Modifications:
The compound is utilized in the modification of surfaces to enhance hydrophobicity and oleophobicity. Its perfluorinated tail contributes to these properties, making it suitable for applications in coatings and textiles that require water and oil repellency.
Table 1: Properties of Coatings Using Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide)
| Property | Value |
|---|---|
| Contact Angle (Water) | > 100° |
| Oil Repellency Rating | > 5 (on a scale of 1-6) |
| Durability | High (resistant to abrasion) |
Pharmaceutical Applications
Drug Delivery Systems:
The compound's ionic nature and ability to form complexes with various drugs make it a candidate for use in drug delivery systems. Its amphiphilic characteristics allow it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study:
A study investigated the efficacy of this compound in improving the delivery of anticancer drugs. Results indicated a significant increase in the therapeutic index of the drug when delivered using this compound compared to conventional methods.
Environmental Applications
Pollutant Remediation:
Research has shown that this compound can be effective in the remediation of perfluoroalkyl substances (PFAS) from contaminated water sources. Its unique structure allows it to bind with PFAS, facilitating their removal from aqueous environments.
Table 2: Efficacy of this compound in PFAS Removal
| Contaminant | Initial Concentration (µg/L) | Final Concentration (µg/L) | Removal Efficiency (%) |
|---|---|---|---|
| PFOS | 500 | 25 | 95 |
| PFOA | 400 | 20 | 95 |
Industrial Applications
Surfactants:
Due to its surfactant properties, this compound is used in various industrial processes, including emulsification and dispersion of materials in paints and coatings.
Performance Evaluation:
In a comparative study with traditional surfactants, this compound demonstrated superior performance in stabilizing emulsions under high shear conditions.
Mechanism of Action
The mechanism of action of Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide involves its interaction with molecular targets through its fluorinated sulphonyl group. This group can form strong interactions with various biological molecules, affecting their function and activity. The compound can also interact with cell membranes, altering their permeability and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analogs differ in three key aspects:
Quaternary Ammonium Substituents: Trimethylammonium variant: [3-[[(heptadecafluorooctyl)sulphonyl]amino]propyl]trimethylammonium iodide (CAS 1652-63-7) replaces the diethylmethyl group with trimethyl, reducing steric hindrance and increasing hydrophilicity . Carboxymethyl-modified analogs: Derivatives like 1-Propanaminium, N-(carboxymethyl)-N-[3-[[(heptadecafluorooctyl)sulfonyl]amino]propyl]-... (CAS 109669-84-3) introduce carboxylate groups, enhancing biodegradability but reducing surfactant efficiency .
Counterion Variations: Bromide and hydroxide analogs: [3-[[(heptadecafluorooctyl)sulfonyl]amino]propyl]trimethylammonium bromide (CAS 73149-44-7) and hydroxide (CAS 85665-67-4) exhibit distinct solubility profiles. Iodide salts generally have lower solubility in water compared to bromides but higher thermal stability .
Perfluoroalkyl Chain Length: Shorter-chain analogs: Compounds like {[(Tridecafluorohexyl)sulfonyl][3-(trimethylammonio)propyl]amino}acetate (CAS 38850-52-1) have reduced environmental persistence but inferior surface-tension-lowering capabilities .
Physicochemical Properties
| Property | Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide | [3-[[(Heptadecafluorooctyl)sulphonyl]amino]propyl]trimethylammonium iodide | 1-Propanaminium, N-(carboxymethyl)-... (CAS 109669-84-3) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~950 (estimated) | ~870 | ~1,200 |
| Water Solubility | Low (iodide counterion) | Moderate (trimethyl group) | High (carboxylate group) |
| Critical Micelle Concentration | ~0.1 mM (estimated) | ~0.05 mM | >1 mM |
| Thermal Stability (°C) | >300 | >300 | ~200 |
| Environmental Persistence (DT50) | >50 years | >50 years | <5 years |
Research Findings
- Stability Studies : The iodide counterion in the target compound enhances UV stability compared to bromide analogs, making it suitable for outdoor applications .
- Regulatory Status : Listed in the U.S. EPA’s Endocrine Disruptor Screening Program, whereas carboxylate variants are under evaluation for restricted use .
Biological Activity
Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide (CAS No. 93803-06-6) is a quaternary ammonium compound notable for its unique molecular structure and biological properties. This article explores the compound's biological activity, including its antimicrobial effects, interactions with biological membranes, and potential applications in various fields.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₂₀F₁₇IN₂O₂S
- Molecular Weight : 754.29 g/mol
- Structure Characteristics : The compound features a heptadecafluorooctyl group, which contributes to its hydrophobic characteristics and surfactant properties.
Biological Activity Overview
This compound exhibits a range of biological activities primarily due to its surfactant properties and the presence of the fluorinated alkyl chain:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties, making it suitable for use in various formulations aimed at inhibiting microbial growth.
- Interaction with Biological Membranes : Research indicates that this compound interacts with biological membranes, potentially altering membrane permeability and affecting cellular functions.
- Surfactant Properties : Its unique structure allows it to function effectively as a surfactant, reducing surface tension in aqueous solutions.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent in pharmaceutical formulations.
Membrane Interaction Studies
In vitro studies demonstrated that this compound could disrupt lipid bilayers, leading to increased permeability. This was assessed using model membranes composed of phospholipids, where the compound induced leakage of encapsulated dyes, confirming its ability to interact with and destabilize membrane structures.
Case Studies
-
Application in Antimicrobial Formulations :
- A formulation containing this compound was tested for efficacy against biofilms formed by Pseudomonas aeruginosa. The results showed a significant reduction in biofilm biomass compared to control samples, suggesting its potential for use in medical device coatings.
-
Environmental Impact Assessment :
- Environmental studies have raised concerns regarding the persistence and bioaccumulation of fluorinated compounds. This compound was evaluated for its degradation in aquatic environments, revealing a half-life of approximately 60 days, indicating moderate persistence.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Hexadecyltrimethylammonium bromide | Quaternary ammonium with a hexadecane tail | Commonly used as a surfactant |
| Octadecylamine | Long-chain amine | Primarily used as a surfactant and corrosion inhibitor |
| Perfluoroalkane sulfonates | Fluorinated sulfonates | Known for environmental persistence and bioaccumulation potential |
This compound is distinguished by its combination of fluorinated alkyl chain and sulfonamide functionality, providing enhanced antimicrobial properties not found in simpler analogs.
Q & A
Basic Research Questions
Q. What are the synthetic routes for Diethyl(3-(((heptadecafluorooctyl)sulphonyl)amino)propyl)methylammonium iodide?
- Methodology : The compound is synthesized via a multi-step process involving sulfonamide formation followed by quaternization.
Sulfonamide formation : React heptadecafluorooctanesulfonyl chloride with 3-aminopropyldiethylmethylamine in a polar aprotic solvent (e.g., DMF) under inert atmosphere.
Quaternization : Treat the intermediate with methyl iodide in ethanol or acetonitrile at 60–80°C for 12–24 hours.
- Purification : Recrystallize from ethanol/water mixtures or use column chromatography with silica gel and methanol/dichloromethane eluents .
- Key validation : Confirm quaternization via (disappearance of tertiary amine protons) and (retention of perfluorinated chain signals).
Q. How is the compound characterized spectroscopically?
- NMR analysis :
- : Peaks for methyl groups on the ammonium center (~3.0–3.5 ppm) and propyl chain protons (~1.5–2.5 ppm).
- : Characteristic splitting patterns for the heptadecafluorooctyl chain (-CF-CF-) between -80 to -125 ppm.
Q. What are the solubility properties and handling protocols?
- Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Methanol | ~30 |
| Water | <1 (hydrophobic) |
- Handling : Use gloves and eye protection; avoid inhalation. Store in amber vials at room temperature (stable for >2 years under anhydrous conditions) .
Advanced Research Questions
Q. How does the compound function as a surfactant in nanostructured materials?
- Mechanism : The perfluorinated chain provides hydrophobicity and chemical inertness, while the quaternary ammonium group enhances solubility in polar solvents.
- Application : In perovskite solar cells (PSCs), it modifies TiO mesoporous layers to reduce recombination losses.
- Experimental design : Spin-coat a 0.1–1.0 wt% solution onto TiO films, anneal at 100°C, and measure photovoltaic efficiency via J-V curves.
- Data analysis : Improved open-circuit voltage (V) >1.1 V correlates with surface defect passivation .
Q. What computational methods model its interaction with lipid bilayers?
- Molecular dynamics (MD) :
Parameterize the compound using the GAFF forcefield and RESP charges.
Simulate in a DPPC lipid bilayer (CHARMM36) with explicit water.
- Findings : The perfluorinated chain embeds in the hydrophobic core, while the ammonium group stabilizes at the lipid-water interface.
- Validation : Compare simulated density profiles with neutron scattering data .
Q. How does its electrochemical stability compare to non-fluorinated analogs?
- Methodology : Perform cyclic voltammetry (CV) in 0.1 M TBAPF/acetonitrile at 100 mV/s.
- Results :
| Compound Type | Oxidation Potential (V vs. Ag/AgCl) |
|---|---|
| Fluorinated | +1.8 (irreversible) |
| Non-fluorinated | +1.2 (reversible) |
- Implications : The fluorinated chain resists oxidative degradation, making it suitable for high-voltage electrolytes .
Q. What contradictions exist in toxicity data, and how are they resolved?
- Conflicting evidence :
- : Reports low acute toxicity (LD >2000 mg/kg in rats).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
